molecular formula C9H14ClN3O3S2 B159943 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride CAS No. 126218-45-9

2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride

Cat. No. B159943
M. Wt: 311.8 g/mol
InChI Key: UNOOLDGJPZUNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride, also known as ANBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANBP is a nitrosothiol-modifying agent that can be used to modify proteins and other biomolecules.

Scientific Research Applications

2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and redox signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be used to selectively modify cysteine residues in proteins, which can affect their activity and function. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been used to study the role of nitric oxide in cellular signaling and the regulation of protein function.

Mechanism Of Action

2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride modifies cysteine residues in proteins by forming a nitrosothiol adduct. This modification can affect the activity and function of the protein, as well as its interactions with other biomolecules. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, such as glutathione, which can affect cellular redox balance and signaling pathways.

Biochemical And Physiological Effects

2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been shown to have a variety of biochemical and physiological effects in cells and tissues. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can affect protein activity and function, as well as cellular redox balance and signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects in animal models.

Advantages And Limitations For Lab Experiments

2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride is also selective for cysteine residues in proteins, which allows for specific modifications and studies of protein function. However, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, which can complicate interpretation of results. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride. One area of interest is the development of new analogs and derivatives of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride with improved selectivity and potency. Another area of interest is the application of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride in studies of redox signaling and oxidative stress in disease states, such as cancer and neurodegenerative disorders. Additionally, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride may have potential as a therapeutic agent for these and other diseases, although further research is needed to explore this possibility.

Synthesis Methods

2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be synthesized by reacting 3-nitropyridine with 4-(aminooxy)butyl dithiothreitol (DTT) in the presence of hydrochloric acid. The resulting compound can be purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.

properties

CAS RN

126218-45-9

Product Name

2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride

Molecular Formula

C9H14ClN3O3S2

Molecular Weight

311.8 g/mol

IUPAC Name

O-[4-[(3-nitropyridin-2-yl)disulfanyl]butyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13N3O3S2.ClH/c10-15-6-1-2-7-16-17-9-8(12(13)14)4-3-5-11-9;/h3-5H,1-2,6-7,10H2;1H

InChI Key

UNOOLDGJPZUNAE-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl

synonyms

1-(aminooxy)-4-((3-nitro-2-pyridyl)dithio)butane
1-ANPDB

Origin of Product

United States

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